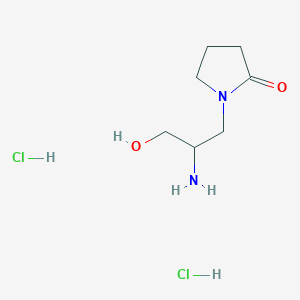
2,7-bis(morpholinosulfonyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-bis(morpholinosulfonyl)-9H-fluorene, also known as BMSF, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications.
Mecanismo De Acción
Target of Action
The primary target of 2,7-bis(morpholinosulfonyl)-9H-fluorene is the lysosome , a membrane-bound subcellular organelle . Lysosomes maintain cellular homeostasis by generating a highly acidic environment and are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins .
Mode of Action
2,7-bis(morpholinosulfonyl)-9H-fluorene acts as a small-molecule lysosomal pH modulator . It facilitates the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .
Biochemical Pathways
The compound affects the lysosomal pH regulation pathway . By facilitating the transmembrane transport of chloride anions, it disrupts the homeostasis of lysosomal pH . This disruption leads to the inactivation of the lysosomal Cathepsin B enzyme, which usually exerts maximal activity in an acidic environment .
Result of Action
The result of the action of 2,7-bis(morpholinosulfonyl)-9H-fluorene is the alkalization of lysosomes . This leads to a disruption in the homeostasis of lysosomal pH and the inactivation of the lysosomal Cathepsin B enzyme . This modulation of lysosomal pH could have potential applications in the field of biomedicine .
Action Environment
The action of 2,7-bis(morpholinosulfonyl)-9H-fluorene is influenced by the environment within the lysosome . The highly acidic environment of the lysosome is crucial for the compound’s ability to modulate pH . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,7-bis(morpholinosulfonyl)-9H-fluorene in lab experiments is its high purity and stability, which allows for reproducible results. However, the compound is relatively expensive and difficult to synthesize, which may limit its use in some research settings.
Direcciones Futuras
There are several potential future directions for research on 2,7-bis(morpholinosulfonyl)-9H-fluorene. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further investigation into the compound's potential applications in organic electronics, such as in flexible displays and sensors, is warranted. Finally, studies on the biochemical and physiological effects of 2,7-bis(morpholinosulfonyl)-9H-fluorene could provide valuable insights into its safety and potential use in biomedical applications.
In conclusion, 2,7-bis(morpholinosulfonyl)-9H-fluorene is a unique and promising compound with potential applications in organic electronics. Its synthesis method, mechanism of action, and future directions for research have been discussed in this paper. While there is still much to learn about this compound, its properties and potential applications make it an exciting area of research for the scientific community.
Métodos De Síntesis
The synthesis of 2,7-bis(morpholinosulfonyl)-9H-fluorene involves the reaction of 9H-fluorene with morpholine and sulfonyl chloride. The resulting compound is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
2,7-bis(morpholinosulfonyl)-9H-fluorene has been extensively studied for its potential applications in organic electronics, specifically as a hole transport material in organic light-emitting diodes (OLEDs). It has also been investigated for its use in photovoltaic devices due to its high electron mobility and stability.
Propiedades
IUPAC Name |
4-[(7-morpholin-4-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S2/c24-30(25,22-5-9-28-10-6-22)18-1-3-20-16(14-18)13-17-15-19(2-4-21(17)20)31(26,27)23-7-11-29-12-8-23/h1-4,14-15H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYESMUKHYYEIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-bis(morpholinosulfonyl)-9H-fluorene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2788927.png)
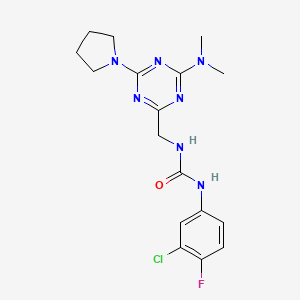
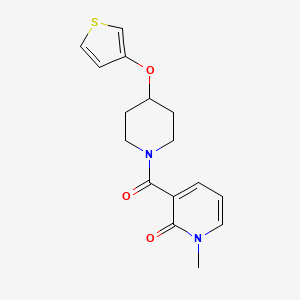
![N-(2,4-dimethoxyphenyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2788931.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2788934.png)
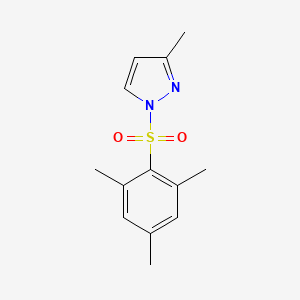
![trans-2-[(6-Methoxypyridin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2788936.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2788940.png)

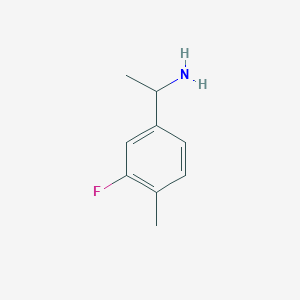
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2788945.png)
